molecular formula C18H19ClN2O5S2 B12476883 Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12476883
M. Wt: 442.9 g/mol
InChI Key: GAWKFTDVFJGIRH-UHFFFAOYSA-N
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Description

Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification of the carboxylic acid group present in the benzothiophene core using ethanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the Sulfonyl Carbamoyl Group: The sulfonyl carbamoyl group can be introduced through a sulfonylation reaction using a chlorosulfonyl isocyanate derivative and a suitable base, such as triethylamine.

    Addition of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorophenyl derivative and a suitable nucleophile, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s sulfonyl carbamoyl group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:

    Ethyl 2-({[(4-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Ethyl 2-({[(2-bromophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    This compound: Similar structure but with different substituents on the benzothiophene core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)sulfonylcarbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19ClN2O5S2/c1-2-26-17(22)15-11-7-3-5-9-13(11)27-16(15)20-18(23)21-28(24,25)14-10-6-4-8-12(14)19/h4,6,8,10H,2-3,5,7,9H2,1H3,(H2,20,21,23)

InChI Key

GAWKFTDVFJGIRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NS(=O)(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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